Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate
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Overview
Description
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[410]heptan-6-yl)trifluoroborate is a chemical compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate typically involves the reaction of a bicyclic precursor with potassium trifluoroborate. The tert-butoxycarbonyl (Boc) group is often used as a protecting group during the synthesis to prevent unwanted reactions at the nitrogen atom. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and may involve the use of a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using scalable synthetic routes that involve the use of automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be replaced by other nucleophiles under suitable conditions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkyl halides or aryl halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group, often in the presence of a co-solvent like dichloromethane (DCM).
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclic compounds, while deprotection reactions yield the corresponding free amine.
Scientific Research Applications
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of new pharmaceuticals.
Material Science:
Mechanism of Action
The mechanism of action of Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc group provides protection during synthesis, while the trifluoroborate group can be readily substituted under suitable conditions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-oxabicyclo[4.1.0]heptan-1-yl)trifluoroborate
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
Uniqueness
Potassium (3-(tert-butoxycarbonyl)-3-azabicyclo[4.1.0]heptan-6-yl)trifluoroborate is unique due to its combination of a bicyclic structure with a Boc-protected amine and a trifluoroborate group. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research.
Properties
IUPAC Name |
potassium;trifluoro-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptan-6-yl]boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18BF3NO2.K/c1-10(2,3)18-9(17)16-5-4-11(12(13,14)15)6-8(11)7-16;/h8H,4-7H2,1-3H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXOCWAAULENJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C12CCN(CC1C2)C(=O)OC(C)(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18BF3KNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2095504-46-2 |
Source
|
Record name | potassium {3-[(tert-butoxy)carbonyl]-3-azabicyclo[4.1.0]heptan-6-yl}trifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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